molecular formula C45H50F3N8O7PS B585417 6-Thio-DG cep CAS No. 146691-59-0

6-Thio-DG cep

Cat. No.: B585417
CAS No.: 146691-59-0
M. Wt: 934.973
InChI Key: LSRFZLDCSJOHHT-UMFTULFTSA-N
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Description

6-Thio-2’-deoxyguanosine, commonly referred to as 6-Thio-DG cep, is a modified nucleotide that targets telomeres. Telomeres, along with the enzyme telomerase, play a crucial role in the survival and proliferation of cancer cells. 6-Thio-2’-deoxyguanosine is currently under clinical development for its potential use in treating various cancers, including non-small cell lung cancer .

Scientific Research Applications

6-Thio-2’-deoxyguanosine has several scientific research applications, including:

    Chemistry: Used as a tool to study telomere biology and the role of telomerase in cellular processes.

    Biology: Investigated for its effects on cellular aging and the mechanisms of telomere maintenance.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with high telomerase activity.

Mechanism of Action

Target of Action

The primary target of 6-Thio-DG Cep, also known as THIO, is the telomere . Telomeres, along with the enzyme telomerase, play a fundamental role in the survival of cancer cells and their resistance to current therapies . The majority of high-risk neuroblastomas harbor telomerase activity .

Mode of Action

THIO induces telomerase-dependent telomeric DNA modification , leading to DNA damage responses . This results in the accumulation of THIO-damaged telomeric fragments in cytosolic micronuclei, which activates both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Biochemical Pathways

The biochemical pathways affected by THIO involve the telomerase-mediated induction of telomeric DNA damage . This leads to the activation of both innate and adaptive immune responses . The compound’s action on these pathways results in selective cancer cell death .

Pharmacokinetics

It is known that thio is a small molecule and is currently in clinical development

Result of Action

The result of THIO’s action is the selective death of cancer cells . This is achieved through the induction of telomeric DNA damage responses, which lead to apoptosis in cancer cells . In vivo, THIO has been shown to significantly decrease tumor proliferation in glioblastoma xenografts and a patient-derived xenograft model of glioblastoma .

Action Environment

The action environment of THIO can influence its efficacy and stability. It is known that THIO has demonstrated efficacy in various in vitro and in vivo models of gliomas

Future Directions

6-Thio-dG cep is currently being advanced in a Phase 2 clinical study in Non-Small Cell Lung Cancer (NSCLC) . The study tests the hypothesis that lower doses of this compound administered prior to Libtayo treatment would enhance and prolong responses in subjects with advanced NSCLC who did not respond or progressed after first-line treatment with a checkpoint inhibitor . Multiple milestones are on target for 2024 as enrollment continues in the trial .

Biochemical Analysis

Biochemical Properties

6-Thio-DG CEP interacts with telomerase, a ribonucleoprotein enzyme that adds GGTTAG repeats to chromosome ends . This interaction leads to the incorporation of this compound into telomeres, disrupting their function . The nature of this interaction is inhibitory, impairing the growth of telomerase-positive cell lines .

Cellular Effects

This compound has been found to have significant effects on various types of cells. In telomerase-positive neuroblastoma cell lines, it impairs growth . It also induces telomere-associated DNA damage in telomerase-positive tumor cells . Furthermore, it reduces tumor burden in a T cell-dependent manner in syngeneic tumor models .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into telomeres by telomerase, leading to telomere dysfunction . This results in DNA damage responses and selective cancer cell death . It also disrupts translocation and inhibits further repeat addition .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to increase radiosensitivity in non-small cell lung cancer (NSCLC) by inhibiting ATM and inducing telomere dysfunction . It also significantly reduces the clonogenic potential induced by γ-ray irradiation and aggravates genomic DNA and telomeric DNA damage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment of mouse xenografts with combinations of this compound and etoposide significantly attenuates tumor growth and improves mouse survival over etoposide alone .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to telomere maintenance. As a nucleoside analogue, it is incorporated into telomeres by telomerase, disrupting their function and leading to DNA damage responses .

Subcellular Localization

The subcellular localization of this compound is primarily at the telomeres, where it is incorporated by telomerase . This localization to the telomeres is crucial for its role in inducing telomere dysfunction and DNA damage responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thio-2’-deoxyguanosine involves the incorporation of a sulfur atom into the guanine base of deoxyguanosine. This process typically requires the use of specific reagents and catalysts to facilitate the substitution reaction. The reaction conditions often include controlled temperatures and pH levels to ensure the successful incorporation of the sulfur atom .

Industrial Production Methods

Industrial production of 6-Thio-2’-deoxyguanosine involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The process may also involve the use of advanced purification techniques to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

6-Thio-2’-deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives. These products can have different biological activities and properties compared to the parent compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thio-2’-deoxyguanosine is unique in its ability to directly target telomeres and induce telomere dysfunction, leading to selective cancer cell death. Its mechanism of action involves both telomerase-dependent and immune-mediated pathways, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRFZLDCSJOHHT-UMFTULFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50F3N8O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

935.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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